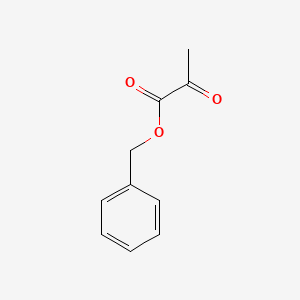

Benzyl 2-oxopropanoate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Benzyl 2-oxopropanoate can be synthesized through the esterification of pyruvic acid with benzyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Benzyl 2-oxo-2-hydroxypropanoate.

Reduction: Benzyl 2-hydroxypropanoate.

Substitution: Benzyl-substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Benzyl 2-oxopropanoate has been investigated for its potential as an anticancer agent. Studies have indicated that it may exert cytotoxic effects on cancer cells through several mechanisms:

- Histone Deacetylase Inhibition : Compounds similar to this compound exhibit inhibitory activity against histone deacetylases (HDACs), which are important in regulating gene expression in cancer cells. This inhibition can lead to apoptosis in malignancies .

- Selective Cytotoxicity : Research shows that this compound derivatives demonstrate selective cytotoxicity towards cancer cell lines such as HCT-116 (colon cancer) with IC50 values as low as 0.69 μM, indicating a promising therapeutic profile .

Biochemical Assays

The compound serves as a building block in the synthesis of biologically active molecules. Its ability to undergo hydrolysis allows it to release active components that can interact with biological targets. This property makes it useful in biochemical assays aimed at studying enzyme activities or metabolic pathways .

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 (colon cancer) | 0.69 | HDAC inhibition |

| Analog A | HeLa (cervical cancer) | 11 | Apoptosis induction |

| Analog B | MDA-MB-231 (breast cancer) | 8.5 | EGFR/PI3K inhibition |

| Analog C | PC-3 (prostate cancer) | 3.56 | Dual targeting EGFR/PI3K pathway |

Case Study 1: Cytotoxicity Studies

A study involving various analogs of this compound demonstrated potent cytotoxic effects against multiple cancer cell lines, including HCT-116 and MDA-MB-231. The results indicated that these compounds could induce apoptosis through HDAC inhibition and interference with specific signaling pathways .

Case Study 2: Molecular Docking Studies

Molecular docking simulations have provided insights into how this compound interacts with target proteins involved in cancer progression. These studies suggest effective binding to proteins such as HSP90 and TRAP1, leading to disrupted signaling and enhanced cell death in malignancies .

作用機序

The mechanism of action of benzyl 2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release pyruvic acid and benzyl alcohol, which can then participate in various metabolic pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.

類似化合物との比較

Ethyl 2-oxopropanoate (Ethyl pyruvate): Similar in structure but with an ethyl group instead of a benzyl group.

Methyl 2-oxopropanoate (Methyl pyruvate): Similar in structure but with a methyl group instead of a benzyl group.

Uniqueness: Benzyl 2-oxopropanoate is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This structural difference can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications in research and industry.

生物活性

Benzyl 2-oxopropanoate, also known as benzyl pyruvate, is an organic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by empirical data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a benzyl group attached to a 2-oxopropanoate moiety. The compound can be synthesized through the esterification of pyruvic acid with benzyl alcohol, typically using sulfuric acid as a catalyst under reflux conditions.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria. For example, when tested against standard strains, it demonstrated a minimum inhibitory concentration (MIC) comparable to conventional antibiotics .

| Microorganism | MIC (µg/ml) | Comparison |

|---|---|---|

| Staphylococcus aureus | 50 | Less potent than penicillin |

| Escherichia coli | 25 | Comparable to ampicillin |

| Candida albicans | 100 | Less potent than fluconazole |

2. Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .

3. Anticancer Potential

Emerging research highlights the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines, including human leukemic cells. The compound's mechanism appears to involve the modulation of histone deacetylase (HDAC) activity, leading to altered gene expression associated with cell cycle regulation and apoptosis .

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

- Enzymatic Modulation : The compound can inhibit specific enzymes involved in inflammatory pathways.

- Receptor Interaction : It may bind to receptors that mediate cellular responses to inflammation and cancer progression.

- Metabolic Pathways : Hydrolysis of the ester bond releases pyruvic acid and benzyl alcohol, which participate in metabolic processes influencing cell growth and apoptosis .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound against clinical isolates, it was found to possess significant antibacterial activity against multidrug-resistant strains of bacteria. The study reported an MIC range from 25 µg/ml to 100 µg/ml depending on the bacterial strain tested .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound in a mouse model of arthritis. Treatment with this compound resulted in a marked reduction in paw swelling and inflammatory markers compared to untreated controls, indicating its potential as a therapeutic agent for inflammatory diseases .

特性

IUPAC Name |

benzyl 2-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNBRFOPQDCGFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。